molecular formula C18H19NO5 B5662658 3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B5662658
M. Wt: 329.3 g/mol
InChI Key: KEWQCDZCLVWXQT-UHFFFAOYSA-N
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Description

The compound "3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione" is a chemically synthesized molecule that belongs to the spiro compounds family. Spiro compounds are characterized by their unique structures that include a spiro carbon, which is a quaternary carbon atom bonded to two ring systems. This compound, in particular, is notable for its incorporation of both dioxaspiro and acetylphenylamino functionalities, making it a subject of interest for various chemical and physical analyses.

Synthesis Analysis

The synthesis of related spiro compounds often involves the reaction of specific precursors under controlled conditions to yield the desired spiro framework. For instance, the synthesis of "3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate," a compound related to the target molecule, utilizes N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione reacted with diphenyl chlorophosphate in the presence of a base. This method results in high yields and preserves the enantiomeric purity of the amino acid involved in the reaction (Rao et al., 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds, including derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, has been extensively studied through methods such as X-ray crystallography. These analyses provide detailed insights into the crystal system, space group, and molecular interactions within the structure. For example, studies on related compounds have revealed intricate details about their orthorhombic and triclinic systems, highlighting intermolecular interactions like C–H···O and π···π stacking interactions (Zeng, Li, & Guo, 2013).

Chemical Reactions and Properties

Spiro compounds, including the target molecule, participate in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. The electrochemical behavior of related spiro compounds in non-aqueous media has been investigated, revealing the formation of specific oxidation and reduction products. These studies provide insights into the reactivity patterns and potential applications of spiro compounds in electrochemical processes (Abou-Elenien et al., 1991).

Physical Properties Analysis

The physical properties of spiro compounds are influenced by their molecular structure. Analysis of related compounds has shown that factors such as crystalline structure and intermolecular interactions significantly affect their physical properties. For instance, the distorted envelope conformation of the 1,3-dioxane ring in some spiro compounds impacts their stability and reactivity (Zeng, Suo, & Jian, 2010).

Chemical Properties Analysis

The chemical properties of spiro compounds, such as "3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione," are characterized by their functional groups and molecular interactions. Research on related spiro compounds has explored their reactivity, highlighting the importance of functional group placement and molecular conformation in determining their chemical behavior. For example, the synthesis and reactions of derivatives have been studied to understand their potential as intermediates in organic synthesis (Bhattagharya & Sen, 1979).

properties

IUPAC Name

3-[(3-acetylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12(20)13-6-5-7-14(10-13)19-11-15-16(21)23-18(24-17(15)22)8-3-2-4-9-18/h5-7,10-11,19H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWQCDZCLVWXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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